(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol

Overview

Description

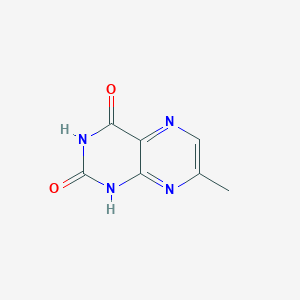

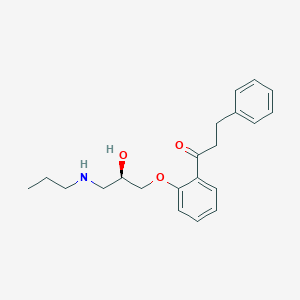

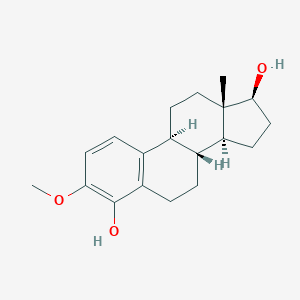

The compound “(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol” is a derivative of estradiol, which is a naturally occurring hormone circulating endogenously in females . It is involved in the regulation of steroid hormones, such as estrogens and androgens, by catalyzing the reduction of 17-ketosteroids or the oxidation of 17beta-hydroxysteroids .

Synthesis Analysis

The synthesis of this compound is likely to involve complex biochemical reactions. The 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) play a crucial role in the regulation of steroid hormones . They are involved in the last step of the biosynthesis of sex steroids from cholesterol, making the 17beta-HSD family an interesting target for controlling the concentration of estrogens and androgens .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to its steroidal nature. The crystal structures of 17beta-HSD1 in complex with estrone (E1) and cofactor analog NADP, demonstrate critical enzyme-substrate-cofactor interactions . Structural analysis showed that His is the key residue responsible for the reorganization and stabilization of the reversely bound E1, leading to the formation of a dead-end complex .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and involve multiple steps. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be complex due to its steroidal nature. The discriminating properties of interface and surface regions are quantified by five physical-chemical descriptors .Scientific Research Applications

Proteomics Research

3-O-Methyl 4-Hydroxy Estradiol: is utilized in proteomics research due to its role as an Estradiol derivative . It aids in the study of protein expression and interaction, particularly in relation to estrogenic activity and its influence on cellular processes .

Breast Cancer Research

This compound is significant in breast cancer research. Studies suggest that catechol estrogens like 4-Hydroxyestradiol can be carcinogenic, contributing to the transformation of normal mammary epithelial cells into cancerous ones through DNA adduct formation or reactive oxygen species production .

Endocrinology

In endocrinology, 3-O-Methyl 4-Hydroxy Estradiol has potential applications in understanding estrogen metabolism and its implications for various hormonal disorders. It helps in exploring the pathways of estrogen action and its metabolic derivatives .

Analytical Chemistry

The compound is used in analytical chemistry for qualitative and quantitative analyses, particularly in pharmaceutical release testing and method development. It serves as a standard for calibration in quality control testing .

Hormonal Carcinogenesis

The role of 3-O-Methyl 4-Hydroxy Estradiol in hormonal carcinogenesis is under investigation. It is associated with the formation of carcinogenic metabolites of estrogens, which are implicated in the development of hormone-sensitive cancers .

Drug Development

Researchers leverage the unique properties of this compound in drug development, especially for treatments targeting estrogen-related health conditions. It’s a key molecule in the synthesis of novel pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 3-O-Methyl 4-Hydroxy Estradiol, an estradiol derivative, is the estrogen receptor . This receptor is a nuclear receptor that is activated by the hormone estrogen . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Mode of Action

3-O-Methyl 4-Hydroxy Estradiol interacts with its targets by binding to the estrogen receptor, which then enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of the compound upon the target cell .

Biochemical Pathways

The compound affects the estrogenic pathways in the body. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . The compound is also involved in the estrogen 4-hydroxylation pathway, which is the main metabolic pathway in the central nervous system .

Pharmacokinetics

It is known that estradiol, a related compound, has low oral bioavailability on its own and is commonly formulated with an ester side-chain .

Result of Action

3-O-Methyl 4-Hydroxy Estradiol has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It is even stronger than 17β-estradiol in this regard . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Action Environment

The action of 3-O-Methyl 4-Hydroxy Estradiol can be influenced by various environmental factors. For instance, oxidative stress is recognized as an important etiological factor in the development of neurodegenerative diseases . Glutamate, an excitatory neurotransmitter, can cause neuronal oxidative stress when present at high concentrations . This oxidative stress can affect the action, efficacy, and stability of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREWTGIWXABZAC-PYEWSWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560780 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

CAS RN |

5976-66-9 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)